8-(三氟甲基)喹啉-5-胺

描述

Synthesis and Antibacterial Activity

The synthesis of novel 1-trifluoromethyl-4-quinolone derivatives, including 8-(Trifluoromethyl)quinolin-5-amine, involved an oxidative desulfurization-fluorination reaction to introduce the trifluoromethyl group at the N-1 position. This key step was crucial in the development of compounds with significant antibacterial activity, with one derivative exhibiting comparable effects to norfloxacin against various bacterial strains .

Molecular Structure Analysis

The molecular structure of 8-(Trifluoromethyl)quinolin-5-amine derivatives has been explored through various studies. For instance, the crystal structure of related compounds, such as 5,8-quinolinediones with acetylenic amine derivatives, was determined, revealing the influence of substituent position on crystal structure and hydrogen bonding . Additionally, the proton-transfer compound of 8-aminoquinoline with toluene-4-sulfonic acid showed unique protonation at the 8-amino group, forming a linear polymer structure through hydrogen bonding .

Chemical Reactions Analysis

The reactivity of 8-(Trifluoromethyl)quinolin-5-amine derivatives has been demonstrated in various chemical reactions. For example, the reaction with active methylene compounds led to the formation of novel fluorine-containing 1,7-phenanthroline derivatives, showcasing the versatility of these compounds in synthesizing nitrogen-containing heterocyclic systems . Furthermore, the ambiphilic molecule 8-(dimesitylboryl)quinoline exhibited rapid hydrolysis and formed coordination complexes with metals such as Cu(I), Ag(I), and Pd(II), indicating the potential for diverse chemical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-(Trifluoromethyl)quinolin-5-amine derivatives have been studied through various spectroscopic and computational methods. For instance, IR spectral analysis supplemented by density functional theory (DFT) calculations provided insights into the influence of substituents on the carbonyl stretching IR bands . The solution behavior and spin-switching properties of related iron(II)-based coordination compounds were also investigated, highlighting the sensitivity of these properties to changes in the coordination environment .

科学研究应用

抗菌特性

8-(三氟甲基)喹啉-5-胺已显示出在合成具有显著抗菌特性的新化合物方面的潜力。例如,它已被用于合成吡唑并[3,4-d]嘧啶衍生物,这些衍生物表现出相当大的抗菌和抗真菌活性 (Holla et al., 2006)。此外,从4-羟基-8-(三氟甲基)喹啉-3-羧肼衍生物合成的含有1,2,4-三唑基团的喹啉衍生物表现出非常好的抗菌活性,与标准药物相当 (Eswaran, Adhikari, & Shetty, 2009)。

抗炎和抗氧化活性

从喹啉胺腈合成的化合物,包括8-(三氟甲基)喹啉-5-胺,已被研究其抗糖尿病、抗炎和抗氧化活性。研究结果表明中等至良好的活性,暗示了这些化合物在医学应用中的潜力 (Dalavai, Gomathi, Naresh, & Khan, 2020)。

有机合成中的应用

8-(三氟甲基)喹啉-5-胺在合成各种有机化合物中发挥作用。例如,它与液氨中的钠和钾胺基的相互作用已被用于合成喹啉-2-胺 (Gurskaya, Selivanova, & Shteingarts, 2012)。它还被用于合成和表征铝和锌配合物,这些配合物是ɛ-己内酯环开聚合的活性催化剂 (Qiao, Ma, & Wang, 2011)。

催化和化学反应

8-(三氟甲基)喹啉-5-胺已参与各种催化和化学过程。例如,它在硫酸亚铁辅助下的溶剂热原位多米诺N-烷基化反应中发挥作用 (Zhong et al., 2017)。此外,它已被用于铜催化的8-氨基喹啉衍生物5-位选择性C-H三氟甲基化 (Kuninobu, Nishi, & Kanai, 2016)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

属性

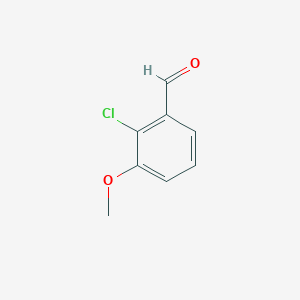

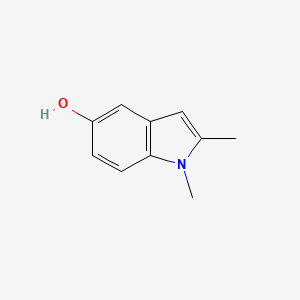

IUPAC Name |

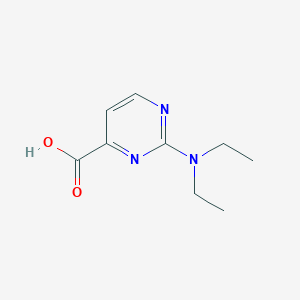

8-(trifluoromethyl)quinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)7-3-4-8(14)6-2-1-5-15-9(6)7/h1-5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLUPLVEVVDFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433775 | |

| Record name | 8-(trifluoromethyl)quinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Trifluoromethyl)quinolin-5-amine | |

CAS RN |

161431-57-8 | |

| Record name | 8-(trifluoromethyl)quinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353915.png)